1-benzyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
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Overview
Description
1-benzyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a benzyl group, a methyl group, and a boronate ester group attached to the pyrazole ring. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding pyrazoline derivatives.
Substitution: The boronate ester group can undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Pyrazole oxides
Reduction: Pyrazoline derivatives
Substitution: Biaryl or vinyl-substituted pyrazoles
Scientific Research Applications
1-benzyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-benzyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar structure but with a methyl group instead of a benzyl group.
Phenylboronic acid pinacol ester: Contains a phenyl group instead of a pyrazole ring.
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of a pyrazole ring.
Uniqueness
1-benzyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is unique due to its combination of a pyrazole ring with a benzyl group and a boronate ester group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C17H23BN2O2 |
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Molecular Weight |
298.2 g/mol |
IUPAC Name |
1-benzyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C17H23BN2O2/c1-13-15(18-21-16(2,3)17(4,5)22-18)11-19-20(13)12-14-9-7-6-8-10-14/h6-11H,12H2,1-5H3 |
InChI Key |
SKUIOAJEJTUHOM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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